1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Overview
Description
“1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H11NO . It has a caramellic type odor and a creamy type flavor .
Molecular Structure Analysis
The molecular structure of “1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” consists of a tetrahydropyridine ring attached to an ethanone group .
Scientific Research Applications
Antimicrobial Activity :
- Salimon, Salih, and Hussien (2011) synthesized a compound closely related to 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone, which demonstrated significant antimicrobial activity. This study provides insights into the potential of such compounds in combating microbial infections (Salimon, Salih, & Hussien, 2011).
Conformational Analysis for Cognition Activators :
- Bandoli, Dolmella, Moos, Nicolini, Ongaro (1991) analyzed the conformational features of three tetrahydropyridinyl oxime cognition activators. This research helps in understanding the structural aspects of compounds like 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone when used in cognitive enhancement (Bandoli et al., 1991).
Efflux Pump Inhibitor in Mycobacterium tuberculosis :
- Halicki, Vianna, Zanatta, and their colleagues (2021) found that a derivative of 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone enhanced the susceptibility of multidrug-resistant M. tuberculosis to anti-TB drugs. This highlights its potential as an adjuvant for tuberculosis treatment (Halicki et al., 2021).
Catalytic Behavior in Ethylene Reactivity :
- Sun, Hao, Li, Zhang, Wang, Yi, Asma, and Tang (2007) explored the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its catalytic behavior towards ethylene reactivity. This research provides insights into the use of such compounds in industrial applications (Sun et al., 2007).
Cytotoxic Studies and Docking Studies :
- Govindhan, Viswanathan, Karthikeyan, Subramanian, and Velmurugan (2017) synthesized and characterized a compound similar to 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone, focusing on its cytotoxicity and docking studies. This contributes to the understanding of the pharmacokinetic nature of such compounds (Govindhan et al., 2017).
Future Directions
properties
IUPAC Name |
1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARDEIUMYGPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391047 | |
Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone | |
CAS RN |
7032-12-4 | |
Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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